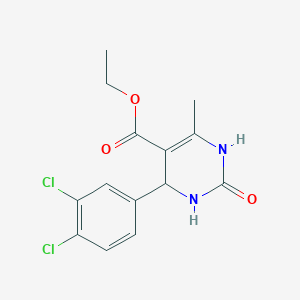

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. The 3,4-dichlorophenyl substituent on the tetrahydropyrimidine ring distinguishes this compound from other DHPMs, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C14H14Cl2N2O3 |

|---|---|

Molecular Weight |

329.2 g/mol |

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-9(15)10(16)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |

InChI Key |

UAPKHFAKGDFSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-component reaction. One common synthetic route involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method allows for the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques. The synthesis typically involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a base such as potassium tert-butoxide. The use of microwave irradiation has been shown to enhance reaction efficiency and yield .

Key Synthesis Parameters:

- Reagents: Substituted aldehydes, ethyl acetoacetate, urea

- Catalyst: Potassium tert-butoxide

- Solvent: Ethanol

- Method: Microwave irradiation or conventional heating

- Yield: Generally high (good to excellent) under optimized conditions

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed promising results in MTT assays and enzymatic activity tests .

Table 1: Anticancer Activity of Synthesized Derivatives

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have exhibited antimicrobial activities against a range of pathogens. This has been attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microorganisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications on the phenyl ring and variations in the substituents have been shown to influence both potency and selectivity against different biological targets.

Key Findings:

- Chlorination at specific positions on the phenyl ring enhances anticancer activity.

- Alkyl substitutions on the pyrimidine moiety can improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among DHPM derivatives are critical in determining their physicochemical and biological properties. Below is a detailed comparison of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with analogous compounds:

Substituent Effects on Aromatic Rings

- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: 3,4-Dimethoxy groups (electron-donating). UV-Vis spectra exhibit a redshift compared to non-substituted analogs due to extended conjugation . Biological Implications: Methoxy groups may improve solubility but reduce membrane permeability compared to halogenated analogs.

Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Substituents: 2',4'-Dichloro groups (electron-withdrawing).

- Properties: Melting point: 249–251°C; FTIR peaks at 3250 cm⁻¹ (NH), 1740 cm⁻¹ (ester C=O), and 1698 cm⁻¹ (pyrimidine C=O) .

- Comparison: The 3,4-dichloro isomer (target compound) likely has a distinct crystal packing and dipole moment due to substituent positioning, though melting point data are unavailable.

Heterocyclic Modifications

- Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Structure: Incorporates an imidazo[2,1-b]thiazole moiety. Synthesis: Obtained via a green Biginelli protocol with curtailed reaction time .

- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: Furan ring (oxygen-containing heterocycle). Synthesis: Catalyzed by transition metal-supported solid catalysts (e.g., eggshell-based systems) .

Halogenation and Bioactivity

- Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituents: Single 4-chloro group. Synthesis: Optimized using a DABCO-based molten salt catalyst, achieving high yields (85–92%) . Comparison: The mono-chloro derivative may exhibit lower steric hindrance and higher synthetic yields than the 3,4-dichloro analog.

Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Research Implications

The 3,4-dichlorophenyl substituent likely enhances the target compound’s lipophilicity and binding affinity to hydrophobic biological targets compared to methoxy or mono-halogenated analogs. However, the lack of explicit data on its bioactivity, melting point, and synthetic yield highlights gaps for future studies. Further research should prioritize catalytic optimization and in vitro bioactivity screening for this derivative.

Biological Activity

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological evaluations that highlight its potential therapeutic applications.

- Molecular Formula : C₁₄H₁₄Cl₂N₂O₃

- Molecular Weight : 329.18 g/mol

- CAS Number : 374090-04-7

The compound features a tetrahydropyrimidine structure which is known for its role in various biological activities. The presence of the dichlorophenyl group enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through the Biginelli reaction, which involves the condensation of aldehydes, urea, and β-keto esters. This multi-component reaction is efficient for producing dihydropyrimidinones with diverse substituents that can modulate biological activity .

Antimicrobial Properties

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains and fungi .

Antiviral Activity

The compound has also been investigated for antiviral properties. Studies indicate that it can inhibit viral replication in certain models, suggesting potential as an antiviral agent . The mechanism may involve interference with viral entry or replication processes.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of:

- 3,4-Dichlorobenzaldehyde (aryl aldehyde),

- Ethyl acetoacetate (β-ketoester), and

- Urea/thiourea (urea component).

Q. Methodology :

Q. Key Validation :

- NMR/FT-IR : Confirm the presence of the tetrahydropyrimidine ring (C=O at ~1700 cm, NH stretching at ~3300 cm).

- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding ().

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Methodology :

Q. Example :

- Disorder Handling : Ethyl groups in asymmetric units may show positional disorder; resolved via occupancy refinement and rigid bond restraints ().

Q. What are the reported biological activities of structurally related dihydropyrimidinone derivatives?

Key Findings :

- Antitubercular Activity : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] derivatives showed IC values lower than isoniazid against M. tuberculosis H37Rv ().

- Thymidine Phosphorylase Inhibition : Methyl 4-(4-chlorophenyl) analogs exhibited IC = 0.014 µM, comparable to tipiracil-HCl ().

- Anticancer Potential : Microwave-synthesized derivatives demonstrated cytotoxicity via apoptosis induction ().

Q. How can reaction conditions be optimized to improve yield and regioselectivity in analogs of this compound?

Strategies :

- Microwave-Assisted Synthesis : Reduces time from 12 hours to 1 hour with 90% yield ().

- Catalyst Screening : NHCl vs. HCl – NHCl minimizes side products in thiourea derivatives ().

- Solvent Effects : Ethanol enhances solubility of aryl aldehydes vs. acetonitrile ().

Q. Data Contradiction :

- Thiourea vs. Urea : Thiourea derivatives (e.g., 2-thioxo analogs) show lower yields (~60%) due to side reactions (). Resolution: Use excess thiourea (3 mmol) and acetic acid ().

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

SAR Insights :

- 3,4-Dichlorophenyl Group : Enhances lipophilicity (LogP = 2.67) and membrane permeability ().

- Fluorine Substitution : Improves metabolic stability and target binding (e.g., 4-fluorophenyl derivatives in ).

- Pyrazole vs. Phenyl : Pyrazole-containing analogs exhibit higher anti-TB activity due to enhanced π-π stacking ().

Q. Validation :

- Docking Studies : Molecular modeling against M. tuberculosis enoyl-ACP reductase ().

- In Vitro Assays : Cytotoxicity screening via MTT assay on cancer cell lines ().

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Challenges :

- Polymorphism : Multiple crystal forms due to flexible ethyl ester group ().

- Disordered Atoms : Ethyl or methyl groups in X-ray structures; addressed using SHELXL restraints ().

- Hydrogen Bonding Ambiguity : NH protons in dynamic exchange; resolved via low-temperature crystallography ().

Q. Advanced Techniques :

Q. How can computational methods aid in understanding the mechanism of action for this compound?

Approach :

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., thymidine phosphorylase) ().

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity ().

- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP inhibition) ().

Q. Case Study :

- Anti-TB Activity : Docking of 4-fluorophenyl derivatives into M. tuberculosis DprE1 active site ().

Q. How do experimental data contradictions (e.g., crystallographic vs. spectroscopic results) impact structural assignments?

Example :

- Discrepancy : NMR suggests planar NH, while X-ray shows non-planar hydrogen bonding.

- Resolution : Variable-temperature NMR confirms dynamic NH exchange, while X-ray captures static H-bonding ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.